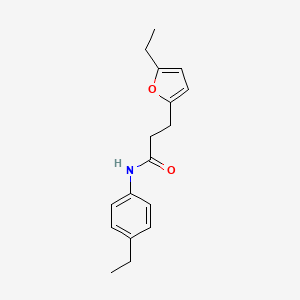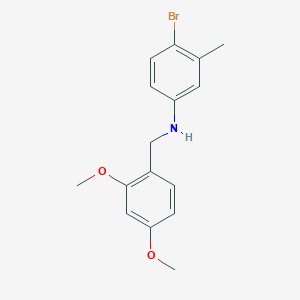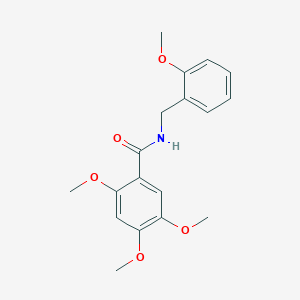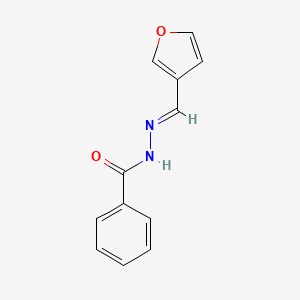
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide
Vue d'ensemble
Description
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide is an organic compound that features both furan and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Amide bond formation: The final step involves the formation of the amide bond between the furan derivative and the ethylphenylamine. This can be achieved through a condensation reaction using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The furan and phenyl groups may play a role in binding to these targets, while the amide bond provides stability and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-methylfuran-2-yl)-N-(4-methylphenyl)propanamide: Similar structure but with methyl groups instead of ethyl groups.
3-(5-ethylfuran-2-yl)-N-(4-methylphenyl)propanamide: Similar structure but with a methyl group on the phenyl ring.
3-(5-methylfuran-2-yl)-N-(4-ethylphenyl)propanamide: Similar structure but with a methyl group on the furan ring.
Uniqueness
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide is unique due to the presence of both ethyl groups on the furan and phenyl rings. This specific substitution pattern may confer distinct chemical and biological properties compared to its methyl-substituted analogs.
Propriétés
IUPAC Name |
3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-13-5-7-14(8-6-13)18-17(19)12-11-16-10-9-15(4-2)20-16/h5-10H,3-4,11-12H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIFLQRJORQCQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001328655 | |
| Record name | 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708996-06-9 | |
| Record name | 3-(5-ethylfuran-2-yl)-N-(4-ethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001328655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B5830894.png)
![[4-(morpholine-4-carbonyl)phenyl]-(2,4,6-trimethylphenyl)methanone](/img/structure/B5830909.png)

![10-(CYCLOHEXYLAMINO)-15-OXA-14-AZATETRACYCLO[7.6.1.0(2),?.0(1)(3),(1)?]HEXADECA-1(16),2,4,6,9,11,13-HEPTAEN-8-ONE](/img/structure/B5830919.png)
![2-[Benzenesulfonyl(benzyl)amino]acetamide](/img/structure/B5830925.png)

![3-[(2-Hydroxyphenyl)carbamoyl]phenyl acetate](/img/structure/B5830934.png)
![3-{[(2-methyl-3-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830939.png)

![(2E)-3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B5830957.png)
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5830959.png)
![methyl 4-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5830972.png)
![4-{[(Benzenesulfonyl)(4-methoxyphenyl)amino]methyl}-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B5830978.png)
